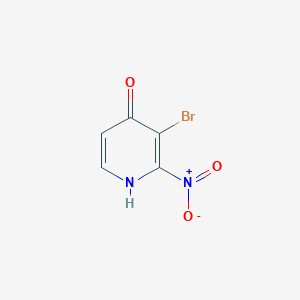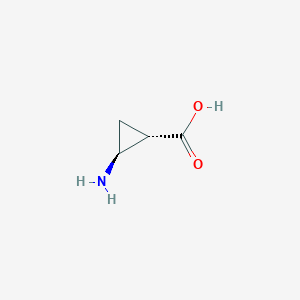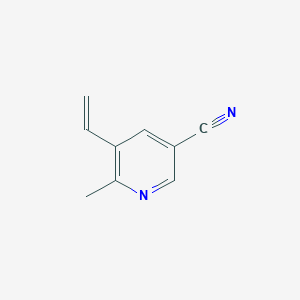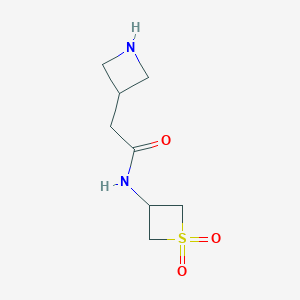
(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzene.
Formation of Intermediate: The benzene ring undergoes a Friedel-Crafts alkylation to introduce the pentan-1-amine chain.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-3-fluorophenyl)pentan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(4-Chloro-3-fluorophenyl)butan-1-amine: A shorter chain analogue.
1-(4-Chloro-3-fluorophenyl)hexan-1-amine: A longer chain analogue.
Uniqueness
(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChI Key |
PRDGTLFJERXKAE-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=C(C=C1)Cl)F)N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


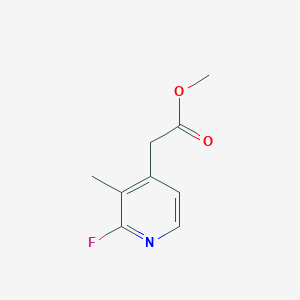
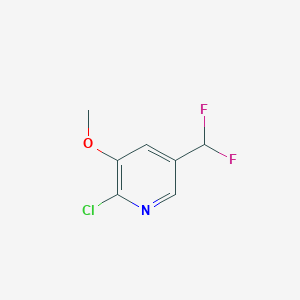


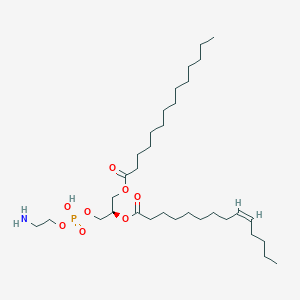
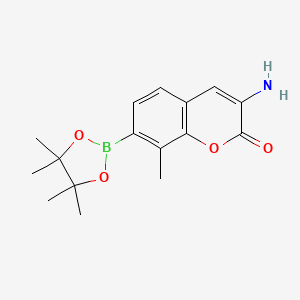



![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
